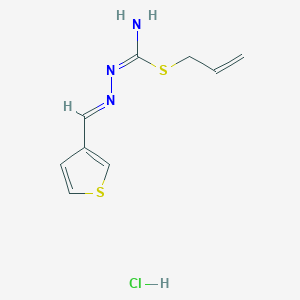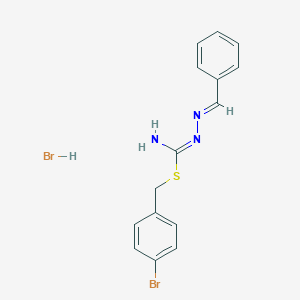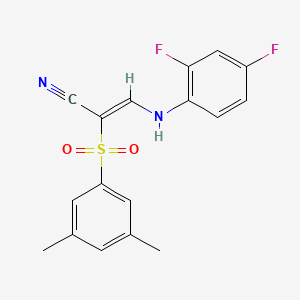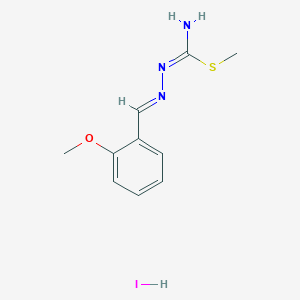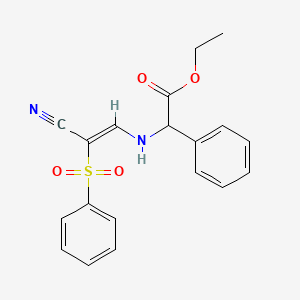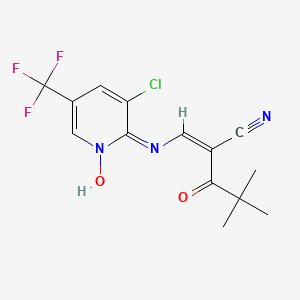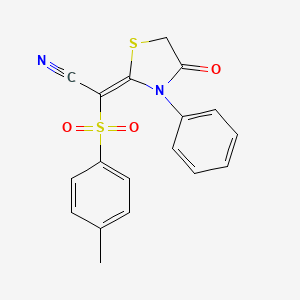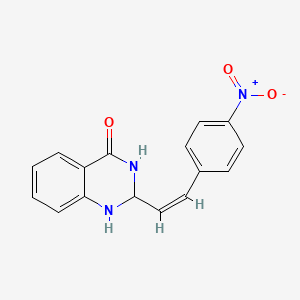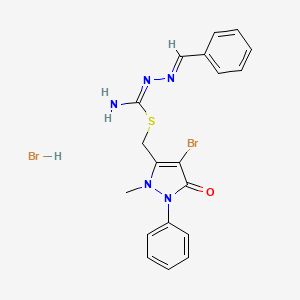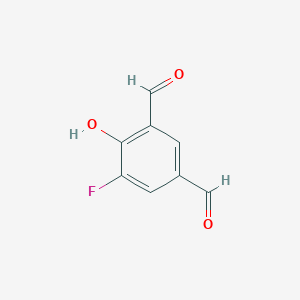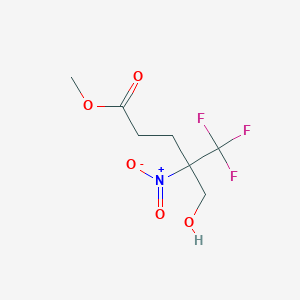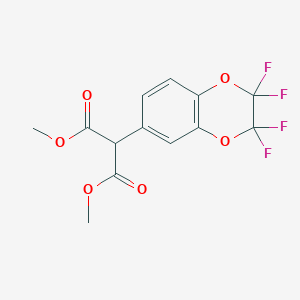
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate is a chemical compound with the molecular formula C13H10F4O6 It is known for its unique chemical structure, which includes a benzodioxene ring substituted with fluorine atoms and a malonate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate typically involves the reaction of 2,2,3,3-tetrafluorobenzodioxene with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
科学研究应用
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release malonic acid derivatives, which can participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the fluorinated benzodioxene ring.
Diethyl malonate: Another malonate ester with ethyl groups instead of methyl groups.
Tetrafluorobenzodioxene derivatives: Compounds with similar fluorinated benzodioxene structures but different functional groups.
Uniqueness
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate is unique due to its combination of a fluorinated benzodioxene ring and malonate ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
dimethyl 2-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4O6/c1-20-10(18)9(11(19)21-2)6-3-4-7-8(5-6)23-13(16,17)12(14,15)22-7/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAOSUFWZCFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
